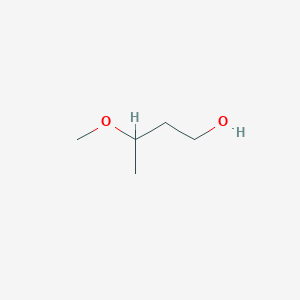

3-Methoxybutan-1-ol

描述

Significance and Research Context of 3-Methoxybutan-1-ol

The significance of this compound in the chemical landscape stems from its utility in diverse applications. It serves as a high-boiling point solvent, finding use in the formulation of paints, coatings, and adhesives where it contributes to desirable properties such as improved flow and brushability. atamankimya.comwikipedia.org In the realm of organic synthesis, it acts as a precursor for the production of plasticizers, herbicides, and pharmaceuticals. atamankimya.comgoogle.com

One notable industrial synthesis route for this compound begins with crotonaldehyde (B89634). The process involves the reaction of crotonaldehyde with methanol (B129727) in an alkaline solution to form 3-methoxybutyraldehyde. This intermediate is then neutralized and subjected to catalytic hydrogenation to yield this compound. nih.gov This method highlights the compound's connection to readily available industrial feedstocks.

The physical and chemical properties of this compound are well-documented and are crucial for its various applications. These properties are summarized in the interactive data table below.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₅H₁₂O₂ | nih.gov |

| Molecular Weight | 104.15 g/mol | nih.gov |

| Appearance | Colorless liquid | scbt.com |

| Boiling Point | 161 °C | researchgate.net |

| Melting Point | -85 °C | researchgate.net |

| Density | 0.928 g/mL at 25 °C | researchgate.net |

| Refractive Index | 1.416 at 20 °C | thegoodscentscompany.com |

| Water Solubility | Soluble |

Isomerism and Stereochemical Considerations in this compound Research

A critical aspect of the chemistry of this compound is the presence of a chiral center at the C3 carbon atom. This gives rise to the existence of two stereoisomers: (R)-3-Methoxybutan-1-ol and (S)-3-Methoxybutan-1-ol. These enantiomers are non-superimposable mirror images of each other and can exhibit different biological activities and chemical properties when interacting with other chiral molecules.

The synthesis of enantiomerically pure forms of this compound and its derivatives is an area of active research. While the direct enantioselective synthesis of this compound is not extensively detailed in readily available literature, the synthesis of chiral derivatives highlights the importance of its stereochemistry. For instance, the asymmetric synthesis of (S)-3-Amino-4-methoxy-butan-1-ol has been achieved through the asymmetric catalytic hydrogenation of an enamine derived from a β-keto ester. scbt.comwikipedia.org This process utilizes a Ruthenium-MeOBIPHEP catalyst to introduce the desired stereochemistry with high enantiomeric excess. wikipedia.org Such syntheses underscore the value of chiral building blocks like this compound in the preparation of complex, stereochemically defined molecules for applications in medicinal chemistry and materials science.

The separation of racemic mixtures of chiral alcohols, a process known as chiral resolution, is another important technique in obtaining enantiomerically pure compounds. lookchem.com This can be achieved through various methods, including the formation of diastereomeric derivatives with a chiral resolving agent, which can then be separated by physical means such as crystallization. lookchem.com

Scope and Objectives of Academic Inquiry on this compound

Academic research involving this compound is multifaceted, with objectives ranging from fundamental studies of its properties to its application in advanced synthesis. Key areas of academic inquiry include:

Development of Efficient and Sustainable Synthesis Methods: A primary objective is the development of more efficient and environmentally benign methods for the synthesis of this compound. This includes the investigation of novel catalysts and reaction conditions to improve yield, selectivity, and atom economy. thegoodscentscompany.com

Exploration as a Chiral Building Block: Researchers are actively exploring the use of enantiomerically pure (R)- and (S)-3-Methoxybutan-1-ol as versatile chiral synthons. The goal is to utilize these building blocks in the total synthesis of complex natural products and pharmaceuticals, where precise control of stereochemistry is paramount.

Catalysis Research: this compound serves as a model compound in studies of catalytic processes. For example, its dehydration has been studied using cerium dioxide (CeO₂) as a catalyst to understand the mechanisms of alcohol dehydration and to develop more efficient catalysts for this class of reactions. researchgate.netthegoodscentscompany.com

Solvent Properties and Applications: Further investigation into the solvent properties of this compound and its derivatives is an ongoing area of research. The aim is to identify new applications where its unique combination of properties can be advantageous, for instance, in creating specialized solvent systems for specific reactions or formulations. atamankimya.comwikipedia.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-methoxybutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2/c1-5(7-2)3-4-6/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSGVZVOGOQILFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044812 | |

| Record name | 3-Methoxybutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2517-43-3 | |

| Record name | 3-Methoxybutanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2517-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxybutanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002517433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHOXY-1-BUTANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65580 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butanol, 3-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methoxybutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxybutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.947 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHOXYBUTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ995B41AO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 3 Methoxybutan 1 Ol and Its Derivatives

Catalytic Hydrogenation Routes for 3-Methoxybutan-1-ol Synthesis

The synthesis of this compound often involves a two-step catalytic hydrogenation process, typically starting from α,β-unsaturated aldehydes such as crotonaldehyde (B89634) and methanol (B129727). This route leverages specific catalytic conditions to achieve the desired product.

Multi-Step Hydrogenation of α,β-Unsaturated Aldehydes (e.g., Crotonaldehyde) with Methanol

The hydrogenation route to this compound from crotonaldehyde and methanol proceeds through an initial condensation step followed by catalytic hydrogenation.

Base-Catalyzed Condensation Mechanisms

The first crucial step in this synthetic pathway is the base-catalyzed condensation of crotonaldehyde (CH₃CH=CHCHO) with methanol (CH₃OH) to form 3-methoxybutyraldehyde. google.com This condensation is facilitated by alkaline conditions, typically at a pH of 10 or higher. The mechanism involves the nucleophilic attack of methanol's hydroxyl group on the α,β-unsaturated aldehyde. This reaction can be understood as a Michael addition, where the methanol acts as a nucleophile adding to the β-carbon of the α,β-unsaturated aldehyde. The resulting mixture is subsequently neutralized, for instance, with acetic acid, before proceeding to the hydrogenation stage. google.com

Heterogeneous Catalysis in Hydrogenation (e.g., Nickel, Copper-Chromium Systems)

Following the condensation, the intermediate 3-methoxybutyraldehyde undergoes catalytic hydrogenation to yield this compound. This step commonly employs heterogeneous catalysts, with nickel (Ni) and copper-chromium (Cu-Cr) systems being prominent choices. google.comgoogle.com

Nickel Catalysts: Nickel catalysts are widely utilized for the hydrogenation step. Studies have explored various nickel formulations, including nickel supported on titania (TiO₂). For instance, Ni impregnated on rutile, anatase, and high surface area titania supports has been investigated for the hydrogenation of crotonaldehyde. The observed order of catalytic activity was Ni/rutile > Ni/anatase > Ni/TiO₂. Higher dispersion of nickel can have a detrimental effect on activity, while the surface concentration of nickel atoms is a key determinant for crotonaldehyde conversion. researchgate.net Optimal conditions for crotonaldehyde hydrogenation over nickel catalysts have been reported at 70 °C and a hydrogen pressure of 10 kg/cm ², achieving 60% conversion and 86.4% selectivity to crotyl alcohol. researchgate.net For the hydrogenation of 3-methoxybutyraldehyde, typical operating conditions for nickel-containing catalysts are temperatures ranging from 70 to 130 °C and pressures from 1 to 15 bar. google.com Nickel nanoparticles supported on MOF-5 (Ni@MOF-5) have also shown excellent catalytic activity and selectivity for the hydrogenation of the C=C bond in crotonaldehyde, achieving over 90.0% conversion and 98.0% selectivity to butyraldehyde (B50154) at 100 °C and 2.0 MPa. This performance was superior to that of industrial Ni/SiO₂ catalysts under comparable conditions. edi-info.ir

Copper-Chromium Systems: Copper-chromium (Cu-Cr) catalysts are another class of heterogeneous catalysts effective for the hydrogenation of aldehydes. These catalysts are known for their milder activity and higher selective hydrogenating activity compared to nickel catalysts. semanticscholar.orggoogle.com For the hydrogenation of 3-methoxybutyraldehyde, suitable operating conditions for copper oxide and Cu/Cr mixed oxide catalysts include temperatures of 150-180 °C and pressures of 100-150 bar. google.comgoogle.com Copper chromite catalysts are particularly effective for the hydrogenation of carbonyl groups in aldehydes at temperatures between 125-150 °C. semanticscholar.org In the context of crotonaldehyde hydrogenation, copper-chromium-manganese oxide catalysts can lead to almost complete hydrogenation to butyl alcohol when excess hydrogen is present. With limited hydrogen, they can selectively yield butyraldehyde. jst.go.jp Research indicates that copper-based catalysts tend to preferentially hydrogenate the C=C bonds in α,β-unsaturated carbonyl compounds, leading to saturated aldehydes. mdpi.comresearchgate.net However, they are also effective for the subsequent reduction of aldehydes to alcohols. For instance, copper chromite catalysts primarily yielded butyraldehyde from crotonaldehyde, with only a small amount of crotyl alcohol, suggesting their effectiveness in reducing the aldehyde group. epa.gov

The following table summarizes typical operating conditions and performance for heterogeneous catalysts in the hydrogenation of crotonaldehyde or its derivatives:

| Catalyst System | Reaction (Example) | Temperature (°C) | Pressure (bar/MPa) | Conversion (%) | Selectivity (%) | Product (Main) | Reference |

| Ni (supported on TiO₂) | Crotonaldehyde | 70 | 10 kg/cm ² | 60 | 86.4 | Crotyl alcohol | researchgate.net |

| Ni@MOF-5 | Crotonaldehyde | 100 | 2.0 MPa | >90.0 | >98.0 | Butyraldehyde | edi-info.ir |

| Ni (general) | 3-Methoxybutyraldehyde | 70-130 | 1-15 | N/A | N/A | This compound | google.com |

| Cu-Cr (general) | 3-Methoxybutyraldehyde | 150-180 | 100-150 | N/A | N/A | This compound | google.comgoogle.com |

| Cu-Cr-Mn Oxide | Crotonaldehyde (excess H₂) | 170-200 | N/A | Almost complete | N/A | Butyl alcohol | jst.go.jp |

Enantioselective Hydrogenation for Chiral this compound Derivatives

The synthesis of chiral derivatives of this compound is of particular importance due to the presence of a chiral center at the C3 position, which allows it to function as a chiral auxiliary in other synthetic reactions. Enantioselective hydrogenation plays a critical role in producing such compounds with high stereochemical purity.

Chiral Catalysts in Asymmetric Reduction

Asymmetric reduction, often achieved through enantioselective hydrogenation, is a powerful strategy for synthesizing chiral compounds. This involves the use of chiral catalysts that selectively favor the formation of one enantiomer over the other. arborpharmchem.com In the context of this compound derivatives, transition metal-catalyzed asymmetric hydrogenation has been explored. For instance, the asymmetric synthesis of (S)-3-Amino-4-methoxy-butan-1-ol, a derivative, has been achieved via reductive amination utilizing ruthenium (Ru)-catalyzed asymmetric hydrogenation. dntb.gov.uanih.govacs.org Such catalysts, often comprising a metal center coordinated with chiral ligands, are designed to create a chiral environment that dictates the stereochemical outcome of the hydrogenation reaction. The choice of the chiral catalyst and reaction conditions is crucial for controlling stereochemistry and achieving high optical purity. arborpharmchem.com

Influence of Chiral Auxiliaries on Stereochemical Purity

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate molecule to control the stereochemical outcome of a subsequent reaction. arborpharmchem.comresearchgate.netsigmaaldrich.comsigmaaldrich.comthieme-connect.com They exert their influence by creating a specific spatial arrangement that guides the bond-forming or bond-breaking processes. arborpharmchem.com The primary advantage of using chiral auxiliaries is their ability to enhance the performance of chiral reagents and significantly increase the yield of the desired enantiomer. arborpharmchem.com

A key characteristic of effective chiral auxiliaries is their ease of attachment to the substrate and subsequent removal without affecting the newly formed chiral center. arborpharmchem.comsigmaaldrich.comsigmaaldrich.com This recyclability makes them economically viable for large-scale asymmetric synthesis. Examples of well-established chiral auxiliaries include oxazolidinones, which are widely employed in various asymmetric reactions. Camphor-derived auxiliaries and pyrrolidine (B122466) derivatives like (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) are also commonly utilized due to their commercial availability and effectiveness in inducing high levels of diastereoselection. researchgate.netthieme-connect.com By forming a diastereomeric intermediate with a prochiral substrate, the chiral auxiliary can direct the attack of a chiral reagent, leading to the preferential formation of one diastereomer and, ultimately, a highly enantiopure product upon auxiliary removal. arborpharmchem.com

Epoxide Ring-Opening Strategies in this compound Synthesis

Epoxide ring-opening reactions offer a versatile pathway for the synthesis of this compound. This method leverages the inherent reactivity of epoxides (oxiranes) toward nucleophilic attack by alcohols, such as methanol. fishersci.ca For instance, butylene oxide (specifically 1,2-epoxybutane) can react with methanol under acidic catalysis to yield this compound. fishersci.ca

The reaction typically proceeds under acidic conditions, where the epoxide oxygen is protonated, thereby enhancing its electrophilicity and making it a more susceptible target for nucleophilic attack. sigmaaldrich.com Lewis acidic catalysts, such as sulfuric acid (H₂SO₄), hydrochloric acid (HCl), or ion-exchange resins like Amberlyst-15, facilitate this process. fishersci.ca Optimal reaction conditions reported include stirring a mixture with sulfuric acid (0.1–1.0 M) in anhydrous methanol at temperatures ranging from 60–80°C, which can achieve conversions exceeding 80% within 6–12 hours. fishersci.ca The regioselectivity of epoxide ring opening with alcohols is influenced by the catalyst and reaction conditions, with Lewis acidic materials like Sn-Beta demonstrating high regioselectivity in related reactions, such as the opening of epichlorohydrin (B41342) with methanol. nih.gov

Iron-Catalyzed Etherification and Transetherification for this compound Production

Iron-catalyzed etherification and transetherification represent environmentally benign and efficient methodologies for the synthesis of ethers, including the potential production of this compound. fishersci.sewikipedia.orgfishersci.seamericanelements.com Iron(III) triflate (Fe(OTf)₃) has emerged as a particularly effective Lewis acid catalyst for the direct etherification of alcohols. fishersci.sewikipedia.orgfishersci.se This approach allows for the selective synthesis of both symmetrical and unsymmetrical ethers from various alcohol substrates. fishersci.sewikipedia.org While explicit examples in the literature detailing the direct production of this compound via iron-catalyzed etherification from methanol and a butanol derivative are not widely explored, the general principles of this methodology suggest its applicability. fishersci.ca

The use of additives such as ammonium (B1175870) chloride (NH₄Cl) is crucial in these reactions, as it effectively suppresses the formation of undesirable alkene side products, ensuring higher selectivity for ether formation. fishersci.sewikipedia.orgfishersci.se

Mechanistic Investigations of Iron(III) Triflate Catalysis

Mechanistic studies of iron(III)-catalyzed dehydrative etherification of alcohols indicate an ionic pathway. fishersci.sewikipedia.orgamericanelements.com The process typically involves the activation of the alcohol by the iron(III) catalyst, leading to the formation of a zwitterionic intermediate. fishersci.sewikipedia.org This intermediate then undergoes dehydration and C–O bond cleavage, often generating a carbocation, particularly with benzylic secondary alcohols. fishersci.sewikipedia.org Subsequently, a nucleophilic attack by another alcohol molecule forms the desired ether product. fishersci.se

Electron paramagnetic resonance (EPR) measurements have been instrumental in elucidating the catalytic cycle, demonstrating that the oxidation state of the iron center, specifically Fe(III), remains unchanged throughout the catalysis. fishersci.sefishersci.seamericanelements.com This indicates that iron(III) acts primarily as a Lewis acid, facilitating the reaction without undergoing redox changes. fishersci.caamericanelements.com The reaction kinetics can vary depending on the type of ether formed, with symmetrical ether formation often following zero-order kinetics and unsymmetrical ether formation following first-order kinetics. fishersci.se

Stereochemical Outcomes in Catalytic Etherification

The stereochemical outcomes in catalytic etherification reactions are highly dependent on the catalyst system and reaction mechanism. In some catalytic etherification processes, such as those involving silylium-catalyzed reactions of benzylic acetates, a cationic pathway can lead to a loss of stereointegrity, resulting in racemic mixtures even when starting from enantiopure substrates. fishersci.ch This suggests that if a carbocation intermediate is formed, racemization can occur due to its planar nature.

However, in other catalytic systems, precise stereocontrol can be achieved. For example, in intramolecular nucleophilic substitution reactions involving chiral carbons, the stereochemical outcome can be influenced by factors such as applied voltage, indicating a level of tunability in stereoselectivity. uni.lu Furthermore, the development of chiral catalysts, including chiral phosphoric acid catalysts and C₂ symmetric seleno-THF analogs, has enabled asymmetric halocyclizations that involve etherification, demonstrating the potential for high enantioselectivity in such bond-forming reactions. nih.gov While specific stereochemical data for the iron-catalyzed synthesis of this compound itself are not explicitly detailed in the provided literature, the broader field of catalytic etherification shows that stereoselective control is achievable through careful catalyst design and reaction condition optimization.

Reductive Amination Approaches for 3-Amino-4-methoxybutan-1-ol Synthesis

The synthesis of the derivative (S)-3-amino-4-methoxybutan-1-ol has been successfully achieved through advanced reductive amination strategies. This β-amino alcohol is a valuable building block in medicinal chemistry. nih.gov Two primary approaches have demonstrated high efficiency and stereoselectivity: asymmetric catalytic reductive amination of β-keto esters and enamine hydrogenation. nih.gov

Asymmetric Catalytic Reductive Amination of β-Keto Esters

Asymmetric catalytic reductive amination of β-keto esters provides a direct and highly stereoselective route to chiral β-amino alcohols. A notable example is the synthesis of (S)-3-amino-4-methoxybutan-1-ol starting from the β-keto ester methyl 4-methoxy-3-oxo-butanoate. nih.gov This transformation can be achieved using ruthenium (Ru) bisphosphine complexes as catalysts, such as Ru-MeOBIPHEP. nih.govsigmaaldrich.com

The reaction typically involves the β-keto ester reacting with an ammonia (B1221849) source, such as ammonium acetate (B1210297) (NH₄OAc), in the presence of hydrogen gas and the chiral ruthenium catalyst. nih.govsigmaaldrich.com Solvents like 2,2,2-trifluoroethanol (B45653) (TFE) have been found to be effective. sigmaaldrich.com This method has consistently yielded (S)-3-amino-4-methoxybutan-1-ol with high enantiomeric excess (ee) values, often in the range of 97–98%, which can be further upgraded to ≥99% through product crystallization. nih.gov The process demonstrates excellent chemo- and enantio-selectivities, making it a powerful tool for the production of chiral β-amino esters and subsequent amino alcohols. sigmaaldrich.comuni.lunih.gov

Table 1: Asymmetric Catalytic Reductive Amination of Methyl 4-methoxy-3-oxo-butanoate

| Substrate | Catalyst | Ammonia Source | Solvent | H₂ Pressure (bar) | Temperature (°C) | Conversion (%) | Initial ee (%) | Final ee (%) (after crystallization) | Overall Yield (%) |

| Methyl 4-methoxy-3-oxo-butanoate | Ru-MeOBIPHEP | NH₄OAc | TFE | 60 | 80 | >99 | 97–98 | ≥99 | 45 |

| nih.gov | nih.gov | nih.gov | nih.gov | nih.gov | nih.gov | nih.gov | nih.gov | nih.gov | nih.gov |

Enamine Hydrogenation for Stereoselective Amino Alcohol Formation

Enamine hydrogenation provides an alternative and highly stereoselective pathway for the formation of amino alcohols, particularly for derivatives like (S)-3-amino-4-methoxybutan-1-ol. nih.govwikipedia.orgfishersci.ca This approach involves the preparation of an enamine intermediate, which is then subjected to asymmetric catalytic hydrogenation. nih.gov

For the synthesis of (S)-3-amino-4-methoxybutan-1-ol, the primary, nonprotected enamine of methyl 4-methoxy-3-oxo-butanoate serves as a key intermediate. nih.gov Asymmetric catalytic enamine hydrogenation, utilizing catalysts such as Ru-MeOBIPHEP, effectively introduces the desired stereogenic center. nih.gov This method has also demonstrated high enantiomeric excesses, comparable to those achieved through direct reductive amination, with initial ee values of 97–98% and the potential for further enhancement to ≥99% through crystallization. nih.gov

More broadly, the diastereoselective hydrogenation of enantioenriched β-hydroxy enamines has been shown to yield 1,2-disubstituted 1,3-amino alcohols with high yields and excellent diastereoselectivities. wikipedia.orgfishersci.ca This highlights the versatility of enamine hydrogenation in constructing complex chiral amino alcohol scaffolds with precise stereocontrol. nih.govereztech.com

Green Chemistry Principles in this compound Synthesis

The synthesis of chemical compounds, including this compound, increasingly incorporates the principles of green chemistry to minimize environmental impact and enhance sustainability. Green chemistry, often synonymous with sustainable or environmentally benign synthesis, focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances core.ac.uk. For this compound, ongoing research aims to improve synthesis methods towards more sustainable practices solubilityofthings.com.

Catalytic Hydrogenation RouteOne prominent industrial route for this compound synthesis involves a two-step catalytic process, which aligns with several green chemistry principles, particularly atom economy and the use of catalysis. The first step typically involves the base-catalyzed condensation of crotonaldehyde with methanol to form 3-methoxybutyraldehydebenchchem.com. This is followed by a catalytic hydrogenation step to yield 3-methoxybutan-1-olbenchchem.com.

Heterogeneous catalysts, such as nickel (Ni) or copper-chromium (Cu-Cr), are employed in the hydrogenation step at elevated pressures (10–30 bar) and temperatures (80–120°C) . The use of heterogeneous catalysts is a key green chemistry aspect as they are often recoverable and reusable, reducing waste and simplifying separation processes. This hydrogenation route is noted for generating minimal waste, primarily water, which significantly reduces the environmental footprint compared to other methods . Industrially, this method demonstrates high yield and purity, along with high scalability .

Iron-Catalyzed MethodologiesAnother area of green chemistry relevant to the synthesis of ethers and alcohols, including this compound, is the application of iron-catalyzed reactions. Iron(III) triflate (Fe(OTf)₃) has been identified as a cost-effective, environmentally benign, and efficient catalyst for the direct etherification of alcoholsacs.org. This method is particularly attractive because it can facilitate the selective synthesis of unsymmetrical ethers directly from secondary and primary alcohols under mild conditions, often without the need for an inert atmosphereacs.orgacs.org.

In specific research, this compound has been utilized in transetherification reactions catalyzed by iron(III) acs.orgacs.org. For instance, studies have shown that using iron(III) triflate with ammonium chloride (NH₄Cl) as an additive can suppress side reactions and ensure selective ether formation acs.orgacs.org. While these iron-catalyzed methods are considered eco-friendly, their scalability for industrial production of this compound still requires further demonstration and lifecycle assessments .

Research Findings and Green MetricsEvaluating the "greenness" of a chemical process involves various metrics beyond just yield, such as atom economy, E-factor, and reaction mass efficiencycore.ac.uk. While specific detailed metrics for all green synthesis routes of this compound are not universally available in the provided literature, the focus on catalytic methods and reduced waste generation indicates a move towards more sustainable practices. For instance, the hydrogenation route is noted for minimal waste generationbenchchem.com. Iron-catalyzed methods, while eco-friendly, require further assessment regarding their industrial scalabilitybenchchem.com.

The table below summarizes some key findings related to the synthetic methodologies for this compound and its derivatives, highlighting aspects relevant to green chemistry.

| Synthetic Method | Key Reagents/Catalysts | Conditions | Yield (%) | Purity (%) | Green Chemistry Aspects | Scalability |

| Hydrogenation Route | Crotonaldehyde, Methanol, Ni or Cu-Cr catalyst | 80–120°C, 10–30 bar | 90–95 | >99 | Heterogeneous catalysis, minimal waste (water), high atom economy | High (industrial) |

| Epoxide Ring-Opening | H₂SO₄ | Ambient | 75–85 | 95–98 | Simplicity, but acid-catalyzed waste | Moderate |

| Iron-Catalyzed Etherification/Transetherification acs.orgacs.org | Fe(OTf)₃, NH₄Cl | 25–50°C (mild), open air | 80–90 (for general etherification) | 90–95 (for general etherification) | Environmentally benign catalyst, mild conditions, reduced side products | Low (lab-scale), requires further scalability demonstration |

| Asymmetric Reductive Amination (for derivative) acs.orgscilit.com | β-keto ester, Ammonium acetate, Ru-MeOBIPHEP catalyst | Catalytic, Asymmetric | Not specified for this compound | Not specified for this compound | Catalytic efficiency, asymmetric synthesis (enantioselectivity) | Not specified |

Reaction Mechanisms and Chemical Transformations of 3 Methoxybutan 1 Ol

Oxidation Reactions of 3-Methoxybutan-1-ol

Oxidation reactions of this compound can occur through various chemical oxidants or via atmospheric degradation processes involving reactive species like hydroxyl radicals.

Chemical Oxidants and Product Formation (e.g., Aldehydes, Carboxylic Acids)

This compound undergoes oxidation when exposed to strong chemical oxidants. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions can facilitate these transformations. Partial oxidation of this compound typically yields 3-methoxybutanal (B3384146) (C₅H₁₀O₂). In contrast, complete oxidation under these conditions can lead to the formation of 3-methoxybutanoic acid (C₅H₁₀O₃). Studies involving other oxidizing agents like benzyltrimethylammonium (B79724) tribromide (BTMAB) also indicate the formation of carbonyl compounds, specifically 3-methoxybutanal, from the oxidation of the hydroxyl group of this compound. Similarly, oxidation by chloramine-B (CAB) also results in carbonyl compounds formed by the simple oxidation of the hydroxyl group, following similar rate laws to other diols and monohydric alcohols.

Atmospheric Degradation by Hydroxyl Radicals

The atmospheric degradation of this compound is primarily initiated by reactions with hydroxyl (OH) radicals. This process involves the abstraction of hydrogen atoms from the alkyl chain of the molecule.

Kinetic studies have investigated the rate at which this compound reacts with hydroxyl radicals. The OH-initiated oxidation of this compound has a calculated rate constant of 1.85 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at atmospheric pressure and room temperature. This data is derived from M06-2X/6-311++G(d,p) calculations and atmospheric modeling.

Table 1: Kinetic Data for OH Radical Reaction with this compound

| Reaction Pathway | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Method |

| OH-initiated oxidation | 1.85 × 10⁻¹¹ | Room Temperature | M06-2X/6-311++G(d,p) calculations and atmospheric modeling |

The presence of environmental factors such as water and nitrogen oxides (NOx) can influence the dynamics of this compound's degradation by hydroxyl radicals. Water can affect the Gibbs free energy barriers of the reaction, thereby influencing the reaction dynamics. In the presence of nitrogen oxides, the reaction can lead to the formation of nitrous acid and other nitrogen-containing compounds. The primary attack by hydroxyl radicals typically occurs at hydrogen atoms bonded to carbon atoms adjacent to the oxygen atom in the ether group, resulting in the formation of alkyl radicals. Subsequent pathways can involve the addition of molecular oxygen to form peroxy radicals, which then react with nitric oxide to produce nitrogen dioxide and alkoxy radicals.

During atmospheric degradation by hydroxyl radicals, this compound interacts with these radicals, leading to the formation of aldehydes and acids. Specifically, 3-methoxybutanal has been identified as an oxidation product in various chemical oxidation contexts.

Reduction Reactions Involving the Hydroxyl Group of this compound

The hydroxyl group of this compound can undergo reduction reactions. Common reducing agents employed for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. These reduction processes lead to the removal of the hydroxyl group, resulting in the formation of 3-methoxybutane (C₅H₁₂O).

Substitution Reactions and Derivatization of this compound

This compound, possessing a primary hydroxyl group, can undergo various substitution reactions to yield derivatized products. These reactions are fundamental in expanding the synthetic utility of the compound.

Esterification Reactions (e.g., 3-Methoxybutyl Acetate (B1210297) Formation)

Esterification is a significant derivatization pathway for this compound, leading to the formation of esters such as 3-Methoxybutyl Acetate (C₇H₁₄O₃) google.com. This reaction typically involves the hydroxyl group of this compound reacting with an acid derivative. For instance, 3-Methoxybutyl Acetate can be synthesized by reacting this compound with acid chlorides, such as acetyl chloride, often in the presence of a base like pyridine (B92270) chemchart.com. Industrially, the reaction of 3-methoxybutanol with acetic acid is also employed to produce 3-methoxybutyl acetate google.comgoogle.com. 3-Methoxybutyl Acetate is recognized as an excellent high-boiling point solvent atamanchemicals.com.

Table 1: Esterification of this compound

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | Acetyl Chloride | In pyridine | 3-Methoxybutyl Acetate |

| This compound | Acetic Acid | Industrial processes | 3-Methoxybutyl Acetate |

Etherification Reactions (e.g., Branched Ether Formation)

Etherification reactions involve the formation of new ether linkages. For this compound, the hydroxyl group can participate in such reactions to form branched ethers. An industrial example involves the reaction of this compound with alkyl halides, catalyzed by SiO₂-WO₃, at elevated temperatures (140°C) and pressure (3.4 MPa) to yield branched ethers . This highlights the potential for expanding the carbon chain and creating more complex ether structures from this compound.

Nucleophilic Substitution Patterns

As a primary alcohol, this compound primarily undergoes nucleophilic substitution via the SN2 mechanism when the hydroxyl group is converted into a good leaving group csueastbay.eduucalgary.cayoutube.commsu.edu. The hydroxyl group itself is a poor leaving group, but it can be protonated in acidic conditions to form water, which is an excellent leaving group csueastbay.eduucalgary.ca. Alternatively, the hydroxyl group can be converted into other good leaving groups, such as sulfonate esters youtube.com. In SN2 reactions, the nucleophile attacks the carbon bearing the leaving group from the backside, leading to an inversion of configuration if the carbon is chiral youtube.comjove.com. Common reagents for converting alcohols to alkyl halides via substitution include hydrogen halides (HI, HBr, HCl), phosphorus tribromide (PBr₃), and thionyl chloride (SOCl₂) csueastbay.eduyoutube.com. For primary alcohols like this compound, reactions with these reagents typically proceed through an SN2 pathway ucalgary.cayoutube.commsu.edu.

Dehydration Reactions of this compound

Dehydration reactions involve the elimination of water from a molecule, typically leading to the formation of unsaturated compounds. This compound serves as a valuable model compound for studying these reactions.

Catalytic Dehydration Mechanisms (e.g., Cerium Dioxide Catalysis)

This compound has been extensively utilized as a model compound in the study of alcohol dehydration reactions, particularly when catalyzed by cerium dioxide (CeO₂) atamanchemicals.comwikipedia.orgchemicalbook.comsfdchem.comlookchem.com. Cerium dioxide is known to induce intramolecular dehydration . The use of this compound in such studies helps in understanding the catalytic processes involved in organic synthesis . The catalytic activity of cerium dioxide in dehydration is attributed to its ability to facilitate the removal of water, leading to the formation of an alkene atamanchemicals.com.

Formation of Unsaturated Derivatives (e.g., 3-Methoxy-1-butene)

The catalytic dehydration of this compound, particularly in the presence of cerium dioxide, leads to the formation of unsaturated derivatives. The primary unsaturated product identified from this reaction is 3-Methoxy-1-butene (C₅H₁₀O) . This compound is an important precursor for various polymer applications . The reaction involves the elimination of the hydroxyl group and a hydrogen atom from an adjacent carbon, resulting in the formation of a double bond.

Table 2: Dehydration of this compound

| Reactant | Catalyst | Product | Application of Product |

| This compound | Cerium Dioxide | 3-Methoxy-1-butene | Polymer applications |

Comparative Reactivity Studies of this compound

The chemical reactivity of this compound is influenced by its unique molecular structure, which combines both an ether and a hydroxyl functional group. Comparative studies are essential to understand how these features modulate its behavior in various chemical environments.

Comparative Analysis with 1-Butanol (B46404) and n-Butane in Radical Reactions

Detailed comparative data on the reactivity of this compound with 1-butanol and n-butane in radical reactions, specifically concerning hydroxyl radical (·OH) attack and hydrogen abstraction, from non-excluded, peer-reviewed sources were not extensively available within the scope of this research. However, general principles of radical chemistry suggest that the presence of the hydroxyl group in alcohols, including this compound and 1-butanol, typically enhances their reactivity towards hydroxyl radicals compared to alkanes like n-butane due to the electron-donating effect of the alcohol group and the relative weakness of C-H bonds adjacent to oxygen atoms, favoring hydrogen abstraction at α- and β-carbons ebi.ac.uk.

Advanced Analytical and Spectroscopic Characterization of 3 Methoxybutan 1 Ol and Its Intermediates

Methodologies for Enantiomeric Excess Determination (e.g., Chiral HPLC, Polarimetry)

3-Methoxybutan-1-ol possesses a chiral center at the C3 position, making the determination of its enantiomeric excess (ee) essential for processes requiring high stereochemical purity. Two primary methodologies for this are Chiral High-Performance Liquid Chromatography (HPLC) and Polarimetry.

Chiral HPLC: Chiral HPLC is a widely used technique for separating and quantifying enantiomers. This method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). diva-portal.org For this compound, or similar chiral alcohols, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed. beilstein-journals.orgresearchgate.net The separation efficiency is influenced by factors such as the mobile phase composition, column temperature, and flow rate. beilstein-journals.org The enantiomeric excess is calculated from the peak areas of the separated enantiomers. diva-portal.orgbeilstein-journals.org

Example Data (Hypothetical for this compound): A hypothetical chiral HPLC analysis of a sample of this compound using a Chiralcel OD-H column with an isocratic mobile phase (e.g., n-hexane/isopropanol) might yield the following results:

| Enantiomer | Retention Time (min) | Peak Area (mAU*s) | Relative Percentage (%) |

| (R)-3-Methoxybutan-1-ol | 12.5 | 950 | 95.0 |

| (S)-3-Methoxybutan-1-ol | 14.2 | 50 | 5.0 |

| Total | 1000 | 100.0 |

Calculation of Enantiomeric Excess (ee): ee = (|Area(R) - Area(S)| / (Area(R) + Area(S))) * 100% ee = (|950 - 50| / (950 + 50)) * 100% = (900 / 1000) * 100% = 90%

Polarimetry: Polarimetry measures the optical rotation of a plane of polarized light by a chiral substance. nptel.ac.in The specific rotation ([α]D) is a characteristic property of a pure enantiomer under defined conditions (temperature, wavelength, concentration, solvent). nptel.ac.inescholarship.org For a mixture of enantiomers, the observed optical rotation is directly proportional to the enantiomeric excess. nptel.ac.in

Formula for Enantiomeric Excess using Polarimetry: ee = ([α]observed / [α]pure enantiomer) * 100%

While polarimetry is a rapid method, its accuracy in determining ee can be affected by the presence of optically active impurities. Therefore, it is often used in conjunction with chiral chromatography for confirmation.

Spectroscopic Techniques for Structural Elucidation in Mechanistic Studies

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and its intermediates during synthesis or mechanistic investigations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, provides detailed information about the connectivity of atoms and the chemical environment of nuclei within a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would show characteristic signals for the methyl, methoxy (B1213986), methylene (B1212753), and hydroxyl protons. For example, the methyl group attached to the chiral carbon (C3) would appear as a doublet, the methoxy group as a singlet, and the methylene protons adjacent to the hydroxyl group (C1) would be influenced by the electronegativity of the oxygen. guidechem.com

Hypothetical ¹H NMR Data (in CDCl₃):

δ 0.9-1.0 ppm (d, 3H, CH₃ at C3)

δ 1.5-1.7 ppm (m, 2H, CH₂ at C2)

δ 2.5-2.7 ppm (br s, 1H, OH)

δ 3.3-3.4 ppm (s, 3H, OCH₃)

δ 3.4-3.6 ppm (m, 1H, CH at C3)

δ 3.6-3.8 ppm (t, 2H, CH₂OH at C1)

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides signals for each unique carbon environment. For this compound, five distinct carbon signals would be expected. guidechem.com

Hypothetical ¹³C NMR Data (in CDCl₃):

δ ~19 ppm (CH₃)

δ ~38 ppm (CH₂)

δ ~56 ppm (OCH₃)

δ ~61 ppm (CH₂OH)

δ ~78 ppm (CH)

Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups present in the molecule by analyzing their characteristic vibrational frequencies. thermofisher.com For this compound, key absorption bands would include:

A broad O-H stretching band around 3200-3600 cm⁻¹ due to the hydroxyl group. thermofisher.com

C-H stretching vibrations in the 2800-3000 cm⁻¹ range.

C-O stretching vibrations (alcohol and ether) typically appear between 1000-1200 cm⁻¹. thermofisher.com

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification and structural confirmation. nist.gov For this compound (C₅H₁₂O₂), the molecular ion peak (M⁺) would be observed at m/z 104. Characteristic fragmentation patterns can help confirm the presence of the methoxy and hydroxyl groups. For instance, common fragments might include m/z 59 (loss of CH₂CH₂OH) or m/z 31 (CH₂OH⁺). nih.govnih.gov

Chromatographic Methods for Purity Assessment and Byproduct Analysis

Chromatographic methods are essential for assessing the purity of this compound and identifying any byproducts formed during its synthesis or degradation.

Gas Chromatography (GC): GC is a widely used technique for the quantitative analysis of volatile and semi-volatile compounds, making it suitable for purity assessment of this compound. fujifilm.comvwr.com It provides a chromatogram where each peak corresponds to a different compound, allowing for the quantification of the main product and impurities. embrapa.br

Purity Assessment: Commercial samples of this compound are often specified with purity levels determined by GC, typically >98% or >99%. fishersci.fifujifilm.comvwr.comsynthonix.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the identification capabilities of MS. This hyphenated technique is invaluable for identifying unknown impurities and byproducts. After separation by GC, each eluting compound is introduced into the mass spectrometer, which generates a mass spectrum that can be compared against spectral libraries for identification. nih.gov

Byproduct Analysis: In the synthesis of this compound, potential byproducts might include unreacted starting materials (e.g., 1,3-butanediol (B41344) or 3-methoxybutyraldehyde), or other ethers/alcohols formed through competing reactions (e.g., diol formation, or other positional isomers if the synthesis is not selective). GC-MS can effectively detect and identify these minor components, providing critical insights for process optimization. For example, maintaining low moisture content during synthesis can suppress diol formation, and excess methanol (B129727) can favor the desired monoether.

Computational and Theoretical Investigations of 3 Methoxybutan 1 Ol

Quantum Chemical Calculations on Molecular Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic structure, geometry, and reactivity of molecules. hpc.co.jp These methods can predict various chemical phenomena, including the energetics of reaction pathways.

Activation energy (Ea) is the minimum energy required to initiate a chemical reaction. hpc.co.jpwuxiapptec.com Transition state analysis involves the characterization of the high-energy intermediate structure that exists between reactants and products. researchgate.netfossee.in For a molecule like 3-methoxybutan-1-ol, which possesses both an alcohol and an ether functional group, several reaction types, such as dehydration and oxidation, are of interest.

Theoretical studies on the dehydration of primary alcohols like ethanol (B145695) and butanol over catalysts provide a framework for understanding similar reactions for this compound. For instance, density functional theory (DFT) has been used to study the dehydration of ethanol to ethylene (B1197577). The activation energy for the uncatalyzed, single-molecule dehydration is computationally found to be very high, around 72.0 kcal/mol. nih.gov However, catalysis, for example by a Brønsted acid site in a zeolite, can significantly lower this barrier. nih.gov In the case of ethanol dehydration within an H-MOR zeolite, the activation energy barrier for a stepwise mechanism is calculated to be 35.0 kcal/mol, while a concerted mechanism has a barrier of 42.4 kcal/mol. nih.gov

Similarly, studies on the combustion of linear alcohols show that the Cα–Cβ bonds are typically the weakest, with activation energies for bond dissociation around 86 kcal/mol. acs.org For reactions involving radical abstraction, such as with the hydroxyl (•OH) radical, the site of hydrogen abstraction is crucial. Theoretical studies on aliphatic ethers indicate that the presence of the oxygen atom influences the reactivity of adjacent C-H bonds. acs.org

Table 1: Calculated Activation Energies for Reactions of Analogous Alcohols

| Reaction | Analogous Compound | Computational Method | Calculated Activation Energy (kcal/mol) |

| Uncatalyzed Dehydration | Ethanol | DFT | 72.0 nih.gov |

| Catalyzed Dehydration (Stepwise) | Ethanol in H-MOR | DFT | 35.0 nih.gov |

| Catalyzed Dehydration (Concerted) | Ethanol in H-MOR | DFT | 42.4 nih.gov |

| Cα–Cβ Bond Dissociation | n-Butanol | Not Specified | ~86 acs.org |

This table presents data from theoretical studies on compounds analogous to this compound to illustrate typical activation energy values.

The Gibbs free energy of activation (ΔG‡) provides a more complete picture of reaction feasibility at a given temperature, as it includes both enthalpic and entropic contributions. wuxiapptec.com Computational studies on the dehydration of butanol isomers over various zeolite catalysts have mapped out the standard Gibbs free energy profiles for competing pathways, such as direct dehydration to butene versus the formation of di-n-butyl ether (DBE). researchgate.net

These calculations show that the specific catalyst can significantly influence the Gibbs free energy barrier. For example, at 450 K, the calculated standard free energy barrier (ΔG° B‡) for the formation of DBE from butanol is lowest over an H-ZSM-5 zeolite (126 kJ/mol) compared to other zeolites like H-FAU (136 kJ/mol) and H-FER (137 kJ/mol). researchgate.net This demonstrates how computational methods can predict catalyst performance by analyzing the energetics of transition states along the reaction coordinate. researchgate.net For this compound, similar pathways involving dehydration or intermolecular etherification would be expected, with the specific energy barriers being dependent on the reaction conditions and catalysts used.

Table 2: Calculated Standard Gibbs Free Energy Barriers for Di-n-butyl Ether Formation from Butanol at 450 K

| Zeolite Catalyst | ΔG° B‡ (kJ/mol) |

| H-ZSM-5 | 126 researchgate.net |

| H-ZSM-22 | 131 researchgate.net |

| H-FAU | 136 researchgate.net |

| H-FER | 137 researchgate.net |

This table shows calculated Gibbs free energy barriers for a reaction of n-butanol, an analogue of this compound, illustrating the influence of the catalytic environment on reaction energetics.

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior and interactions of molecules over time at an atomistic level. researchgate.netresearcher.life For an amphiphilic molecule like this compound, MD simulations can provide detailed insights into its interactions in various environments, particularly in aqueous solutions.

Studies on short-chain alcohols, such as 2-butanol, in water have shown that as the alcohol concentration increases, the molecules tend to form clusters or aggregates. nih.govacs.org This aggregation is a result of the hydrophobic interactions between the alkyl chains of the alcohol molecules. researchgate.net MD simulations can characterize the structure of these aggregates and the hydrogen-bonding network between the alcohol's hydroxyl group, the ether oxygen, and the surrounding water molecules. researchgate.netresearchgate.net

For this compound, MD simulations would be expected to reveal a complex interplay of forces. The butanol backbone would contribute to hydrophobic interactions, while the hydroxyl and methoxy (B1213986) groups would engage in hydrogen bonding with water molecules. The methoxy group, being a hydrogen bond acceptor, would influence the local water structure differently than the hydroxyl group, which can act as both a donor and an acceptor. These simulations can quantify properties like radial distribution functions, diffusion coefficients, and the lifetime of hydrogen bonds, providing a microscopic understanding of its behavior as a solvent or solute. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity or chemical reactivity. researchgate.net While specific SAR studies for derivatives of this compound are not prominent, the principles of SAR can be discussed based on studies of other aliphatic alcohols and ethers. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) models often use molecular descriptors to predict the activity of compounds. nih.gov For a series of derivatives of this compound, key descriptors would likely include:

Hydrophobicity: Often quantified by the logarithm of the octanol-water partition coefficient (log Kow). Modifications to the alkyl chain would directly impact this value.

Electronic Properties: Descriptors such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be used to quantify the molecule's susceptibility to nucleophilic or electrophilic attack. nih.gov

Steric Factors: The size and shape of substituents can influence how a molecule interacts with a biological target or a catalyst's active site.

For example, in a study on the toxicity of aliphatic ethers, molecular descriptors were used to build a QSAR model. nih.gov Similarly, the toxicity of various aliphatic chemicals, including alcohols, has been successfully modeled using descriptors like log Kow and ELUMO. nih.gov By systematically modifying the structure of this compound—for instance, by changing the length of the alkyl chain, altering the position of the methoxy group, or introducing other functional groups—one could generate a library of derivatives. Computational SAR studies could then be employed to predict their properties, such as solvency power, reactivity, or potential biological activity, guiding the synthesis of new compounds with desired characteristics.

Biological and Biochemical Research on 3 Methoxybutan 1 Ol

Role of 3-Methoxybutan-1-ol as a Model Compound in Biochemical Processes

The unique chemical structure of this compound makes it a valuable model compound for investigating specific biochemical reactions, particularly those involving alcohol functional groups.

Modeling Alcohol Dehydration Reactions with Catalysts (e.g., Cerium Oxide)

This compound is frequently employed as a model compound in the study of alcohol dehydration reactions, especially when catalyzed by materials such as cerium oxide (CeO₂) atamanchemicals.comchemicalbook.comwikipedia.orgsfdchem.comlookchem.com. Cerium oxide (PubChem CID 73963) is a metal oxide known for its catalytic and oxidative properties in organic synthesis nih.gov. It is characterized by the presence of highly reducible Ce⁴⁺ and Ce³⁺ species, a significant proportion of oxygen surface defects, and inherent acid-base properties, which contribute to its catalytic efficiency scielo.org.mx.

In the context of dehydration, cerium dioxide (CeO₂) has been shown to induce intramolecular dehydration of this compound, leading to the formation of 3-Methoxy-1-butene (C₅H₁₀O) . This type of study helps researchers understand the mechanisms by which alcohols undergo dehydration in the presence of specific catalysts, providing insights relevant to industrial processes and potentially biological transformations.

Metabolic Fate and Biotransformation of this compound

The metabolic fate and biotransformation of this compound involve several pathways, leading to various metabolites.

Primary Metabolic Pathways (e.g., Oxidation to 3-Methoxybutanoic Acid, O-Demethylation to Butane-1,3-diol)

The primary metabolic pathways for this compound include oxidation and O-demethylation europa.eu. One significant pathway involves the oxidation of the alcohol group to form 3-methoxybutanoic acid (PubChem CID 24803) europa.euumweltbundesamt.de. This oxidative process is a common metabolic route for branched-chain primary alcohols, where the alcohol group is first oxidized to an aldehyde and subsequently to a carboxylic acid, eventually leading to complete catabolism to carbon dioxide (CO₂) europa.eu.

Another active primary metabolic pathway for this compound is O-demethylation, which results in the formation of butane-1,3-diol (PubChem CID 7896) europa.eu. This process involves the removal of the methyl group from the methoxy (B1213986) moiety. Both oxidation to 3-methoxybutanoic acid and O-demethylation to butane-1,3-diol are considered active metabolic routes for the compound europa.eu.

Conjugation Reactions (e.g., Glucuronide, Sulfate (B86663) Conjugates)

In addition to direct metabolic transformations, this compound can undergo conjugation reactions, which are crucial for its elimination from the body. It may be eliminated as a sulfate conjugate or a glucuronide conjugate europa.eu. These conjugation reactions represent minor metabolic pathways, typically accounting for less than 15% of the total metabolites europa.eu. This process involves the attachment of hydrophilic groups, such as glucuronic acid or sulfate, to the compound, increasing its water solubility and facilitating excretion.

Integration into Central Metabolic Pathways (e.g., Krebs Cycle)

Metabolites derived from this compound can be integrated into central metabolic pathways. Branched-chain primary alcohols, including this compound and its metabolite butane-1,3-diol, undergo beta oxidative cleavage. This process yields intermediates that can enter amino acid and/or fatty acid metabolic pathways europa.eu. These intermediates are then completely metabolized to CO₂ via the tricarboxylic acid (Krebs) cycle europa.eu. For instance, studies on structurally related methoxyethanol indicate that its primary metabolic product, methoxyacetic acid, can enter the Krebs cycle for further catabolism to CO₂ europa.eu. This suggests a similar mechanism for the complete breakdown of this compound's metabolites.

Secondary Metabolic Pathways and Metabolite Identification

While the primary metabolic pathways involve oxidation and O-demethylation, the broader metabolism of branched-chain alcohols can also involve omega-, omega-1, and beta oxidation, as well as selective dehydrogenation and hydration, leading to a range of polar acidic metabolites europa.eu. Although specific detailed "secondary metabolic pathways" distinct from these primary transformations are not extensively documented in the provided information, the general principle suggests a diverse array of potential oxidized products beyond just 3-methoxybutanoic acid.

Regarding metabolite identification, 3-methoxybutanoic acid and butane-1,3-diol are identified as key primary metabolites europa.eu. While there is limited information on the further metabolism of 3-methoxybutanoic acid, butane-1,3-diol has a more extensive database available europa.eu. Butane-1,3-diol, as a metabolite, can be converted into β-hydroxybutyrate and utilized as a substrate for brain metabolism atamanchemicals.comwikipedia.org.

Mechanistic Insights into Cellular Interactions of this compound

Research into the precise mechanistic interactions of this compound within cellular systems is an evolving area. While the compound is recognized for its presence in various chemical and industrial applications, its specific biological and biochemical roles at a mechanistic level are still being elucidated.

Interactions with Endogenous Substrates and Enzymes

The metabolic fate and interactions of this compound with endogenous substrates and enzymes are more clearly understood, largely due to its structural similarity to other branched-chain alcohols. The metabolism of such compounds can be predicted due to their close structural relationship to endogenous substrates and the broad substrate specificities of relevant enzymes. smolecule.com

The primary metabolic pathway for this compound involves its conversion to methoxyacetic acid. This intermediate can then undergo further processing within the cell: it may be conjugated and directly excreted, or, preferentially, conjugated with Coenzyme A. Once conjugated with Coenzyme A, it can enter the Krebs cycle, leading to further catabolism into carbon dioxide (CO₂), or it may be channeled into the anabolic fatty acid synthesis pathway. smolecule.com

Minor metabolic pathways, accounting for less than 15% of total metabolites, include direct conjugation of this compound to glucuronide or sulfate. Additionally, demethylation of the compound can occur, leading to the formation of ethylene (B1197577) glycol, which is ultimately converted to glycine. smolecule.com Branched-chain primary alcohols, including this compound, are known to undergo beta oxidative cleavage. This process yields intermediates that can then feed into amino acid and/or fatty acid metabolic pathways, eventually being completely metabolized to CO₂ via the tricarboxylic acid cycle. smolecule.com

The table below summarizes the known metabolic pathways of this compound:

| Metabolic Pathway | Primary Product/Fate | Contribution |

| Oxidation | Methoxyacetic acid | Primary |

| Methoxyacetic acid (Coenzyme A) | Krebs cycle (catabolism to CO₂), Fatty acid synthesis | Primary |

| Direct Conjugation | Glucuronide, Sulfate | Minor (<15%) |

| Demethylation | Ethylene glycol (converted to glycine) | Minor (<15%) |

| Beta Oxidative Cleavage | Amino acid/Fatty acid metabolic intermediates | General |

Application of this compound as a Chiral Building Block in Biologically Active Molecule Synthesis

This compound possesses a chiral center at the C3 position, making it a valuable chiral building block in asymmetric synthesis. The ability to synthesize specific enantiomeric forms of compounds is crucial in the pharmaceutical industry, as different enantiomers can exhibit vastly different biological activities, including desired therapeutic effects or undesirable side effects. univ-batna2.dz

One notable application of this compound as a reactant is in the preparation of 3-(1,1-dioxo-2H-(1,2,4)-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinones. These compounds have been identified as potent inhibitors of Hepatitis C Virus RNA-Dependent RNA Polymerase, highlighting the role of this compound in the synthesis of biologically active molecules with specific pharmacological targets. epa.gov

The use of chiral building blocks like this compound is fundamental in the manufacture of various agrochemicals, pharmaceuticals, and natural products, enabling the precise construction of complex molecules with defined stereochemistry. researchgate.netacs.org

The table below details a specific application of this compound as a chiral building block:

| Application Type | Target Biologically Active Molecule | Biological Activity |

| Chiral Building Block | 3-(1,1-dioxo-2H-(1,2,4)-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinones | Potent inhibitors of Hepatitis C Virus RNA-Dependent RNA Polymerase epa.gov |

Environmental Fate and Degradation Mechanisms of 3 Methoxybutan 1 Ol

Atmospheric Degradation Pathways and Tropospheric Lifetime

The primary atmospheric degradation pathway for 3-Methoxybutan-1-ol is its reaction with hydroxyl (OH) radicals. This process significantly influences its tropospheric lifetime.

Hydroxyl Radical-Initiated Oxidation Kinetics

This compound undergoes oxidation primarily through the abstraction of hydrogen atoms by hydroxyl radicals from its alkyl chain. The presence of the alcohol group within the molecule enhances its reactivity by weakening adjacent C-H bonds, thereby favoring hydrogen abstraction at both alpha (α) and beta (β) carbons uni.lu.

Table 1: Hydroxyl Radical-Initiated Oxidation Kinetics of this compound

| Reaction Pathway | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Tropospheric Lifetime (Days) |

| OH-initiated oxidation | 1.85 × 10⁻¹¹ uni.luamericanelements.com | 1.1 uni.luamericanelements.com |

Phototransformation Mechanisms

Biodegradation in Aquatic and Terrestrial Systems

The biodegradation potential of this compound in various environmental compartments, including aquatic and terrestrial systems, is an important aspect of its environmental fate.

Aerobic and Anaerobic Biodegradation Potential

The ECHA registration dossier for this compound indicates that "Biodegradation in water: screening tests," "Biodegradation in water and sediment: simulation tests," and "Biodegradation in soil" are relevant endpoints for its environmental assessment uni.lu. However, specific experimental data classifying this compound as "readily biodegradable" or providing detailed degradation percentages over time under aerobic or anaerobic conditions were not explicitly found in the provided search results.

Regarding its impact on microorganisms, this compound (CAS No. 2517-43-3) has an effective concentration (EC10) of 155 mg/L for toxicity to microorganisms over a 3-hour exposure period, as determined by OECD 209 methodology uni.lu.

Identification of Biodegradation Products

During the atmospheric oxidation of this compound by hydroxyl radicals, partial oxidation can yield 3-methoxybutanal (B3384146), while complete oxidation can form 3-methoxybutanoic acid uni.lu. These compounds are identified as potential degradation products resulting from oxidative processes. Specific biodegradation products resulting from microbial degradation in aquatic or terrestrial systems were not explicitly identified in the provided search results.

Hydrolysis Stability in Aquatic Environments

The ECHA registration dossier for this compound lists "Hydrolysis" as an endpoint for stability assessment in aquatic environments uni.lu. However, specific experimental data detailing the hydrolysis rate, half-life, or stability of this compound under various pH or temperature conditions in aquatic environments were not found in the provided literature. The compound is highly soluble in polar solvents like water due to hydrogen bonding with its hydroxyl group.

Bioaccumulation Potential Assessment

The bioaccumulation potential of a chemical compound is a critical factor in assessing its environmental risk, indicating its tendency to accumulate in living organisms and potentially transfer through the food chain. For this compound, the primary indicator for bioaccumulation assessment is its n-octanol/water partition coefficient (Log Pow).

Detailed Research Findings: The European Chemicals Agency (ECHA) registration dossier for this compound reports a Log Pow value of 0.002 europa.eu. This value is significantly low, reflecting the compound's hydrophilic nature and high miscibility with water europa.eu.

Data Table: Log Pow of this compound

| Property | Value | Unit | Source |

| Log Pow | 0.002 | - | europa.eu |

Assessment: The Log Pow is a widely accepted proxy for assessing bioaccumulation potential, with lower values indicating a reduced likelihood of partitioning into lipid-rich tissues of organisms. Regulatory guidelines, such as those under REACH, often consider substances with a Log Kow (equivalent to Log Pow) less than 3 to have low bioaccumulation potential, often allowing for the waiving of specific bioaccumulation studies echemi.com. A Log Pow of 0.002 for this compound is well below this threshold, suggesting a very low potential for bioconcentration or bioaccumulation in aquatic organisms. This low Log Pow also implies that absorption and sequestration in fatty tissues within an organism are unlikely epa.gov.

Environmental Transport and Distribution Modeling

The environmental transport and distribution of this compound are governed by its interactions with various environmental compartments, including soil, water, and air. Key parameters for modeling these processes include adsorption/desorption characteristics and volatilization studies.

Adsorption/Desorption Characteristics

Adsorption and desorption describe the partitioning of a substance between solid phases (like soil or sediment) and the aqueous phase. The organic carbon-water (B12546825) partition coefficient (Koc) is a crucial parameter for evaluating a chemical's mobility in soil, as adsorption predominantly occurs via partitioning into soil organic matter godavaribiorefineries.com.

Detailed Research Findings: While a direct Koc value for this compound is not explicitly available in the reviewed literature godavaribiorefineries.comtennantsdistribution.com, its very low Log Pow of 0.002 provides strong indicative evidence for its adsorption characteristics europa.eu. Substances with low Log Pow values typically exhibit weak adsorption to soil organic carbon and thus high mobility in soil .

Assessment: The European Commission's mobility criteria classify a substance as mobile (M) if its Log Koc is less than 3, and very mobile (vM) if Log Koc is less than 2 godavaribiorefineries.com. Given the highly water-soluble nature and extremely low Log Pow of this compound, it is expected to have a very low Koc value. This indicates that the compound is unlikely to strongly adsorb to soil or sediment particles and would instead remain largely in the aqueous phase, leading to high mobility in soil and a potential for leaching into groundwater .

Volatilization Studies (Henry's Law Constant)

Volatilization refers to the process by which a chemical moves from water or soil into the atmosphere. Henry's Law Constant (HLC) quantifies the equilibrium partitioning of a chemical between the air and water phases nih.gov. A higher HLC indicates a greater tendency for a substance to volatilize from water into the air nih.gov.

Detailed Research Findings: A specific Henry's Law Constant for this compound was not found in the available data. However, general physical properties and qualitative descriptions offer insights into its volatilization potential. This compound has a boiling point ranging from 161 °C to 162.6 °C echemi.comfishersci.fi and a flash point of 46 °C to 47 °C fishersci.fithegoodscentscompany.com. It is also described as a "low-volatile solvent" atamanchemicals.com. Safety data sheets indicate that while vapors can accumulate and form explosive concentrations, suggesting some volatility, it is not considered highly volatile at ambient temperatures godavaribiorefineries.com.

Emerging Research Directions and Future Perspectives for 3 Methoxybutan 1 Ol

Novel Catalytic Systems for Efficient Synthesis and Transformations

The efficient synthesis and transformation of 3-methoxybutan-1-ol are critical areas of ongoing research. Current methods for its production often involve the hydrogenation of 3-methoxybutyraldehyde, which itself is formed through a base-catalyzed condensation of crotonaldehyde (B89634) with methanol (B129727). This hydrogenation typically employs heterogeneous catalysts such as nickel (Ni) or copper-chromium (Cu-Cr) under elevated pressures and temperatures.

Future research directions are focused on developing more sustainable and selective catalytic systems. For instance, iron(III) triflate (Fe(OTf)₃) has shown promise as a Lewis acid catalyst for direct etherification and transetherification reactions of alcohols. While explicit examples for the direct synthesis of this compound using such methods are still being explored, the application of iron-catalyzed transetherification has been demonstrated with this compound as a reactant in forming unsymmetrical ethers. acs.org This suggests potential for novel synthetic pathways employing more abundant and less toxic metal catalysts.

Furthermore, the oxidation of alcohols, including this compound, is an area where novel catalysts are being investigated. Studies have explored the kinetics and mechanisms of this compound oxidation, indicating the potential for developing catalysts that can selectively transform it into valuable carbonyl compounds or other derivatives. researchgate.net The development of pincer catalysts, particularly those based on non-noble metals like manganese, is also an active area for hydrogen autotransfer reactions, which could be relevant for the synthesis or derivatization of alcohols like this compound. uni-rostock.de

Advanced Spectroscopic and Imaging Techniques for In Situ Reaction Monitoring

Advanced spectroscopic and imaging techniques are becoming indispensable tools for understanding reaction mechanisms and optimizing processes in real-time. For compounds like this compound, these techniques can provide crucial insights into reaction intermediates, kinetics, and conformational changes.

Infrared (IR) spectroscopy, coupled with theoretical analyses like topological and natural bond orbital (NBO) analyses, has been successfully employed to investigate intramolecular hydrogen bonding (IAHB) and conformational preferences of various acyclic compounds, including this compound. ebi.ac.ukresearchgate.netresearchgate.net These studies reveal that the most stable conformations often exhibit IAHB, and even subtle changes in molecular structure, such as the addition of methyl groups, can significantly influence the strength of these interactions. ebi.ac.uk

Future research will likely see increased integration of in situ spectroscopic methods, such as attenuated total reflection (ATR)-IR spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, to monitor reactions involving this compound directly within the reaction vessel. This real-time data acquisition can inform the design of more efficient catalysts and reaction conditions, leading to optimized yields and selectivities. For example, monitoring the formation and disappearance of intermediates in catalytic etherification processes using techniques like gas chromatography (GC) has already provided kinetic insights for similar alcohol transformations. acs.org

Integration of Computational and Experimental Approaches in Mechanistic Studies

The synergy between computational and experimental approaches is vital for a comprehensive understanding of chemical reactions and molecular properties. For this compound, computational chemistry, including density functional theory (DFT) and molecular dynamics simulations, can complement experimental observations to elucidate reaction mechanisms, predict molecular behavior, and design new synthetic routes.

Studies on the oxidation of this compound have already leveraged experimental data to propose reaction mechanisms, such as hydride-transfer mechanisms for certain alcohol oxidations. researchgate.net Computational models can further refine these proposed mechanisms by calculating transition states, activation energies, and reaction pathways, providing a detailed molecular-level understanding.